2,5-Dichloro-8-methoxyquinoline

Catalog No.
S8178522
CAS No.
74668-75-0
M.F
C10H7Cl2NO
M. Wt
228.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dichloro-8-methoxyquinoline

CAS Number

74668-75-0

Product Name

2,5-Dichloro-8-methoxyquinoline

IUPAC Name

2,5-dichloro-8-methoxyquinoline

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

InChI

InChI=1S/C10H7Cl2NO/c1-14-8-4-3-7(11)6-2-5-9(12)13-10(6)8/h2-5H,1H3

InChI Key

FNSRFUPQRRYRLA-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C=C1)Cl)C=CC(=N2)Cl

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C=CC(=N2)Cl

2,5-Dichloro-8-methoxyquinoline is a synthetic compound belonging to the quinoline family, characterized by its two chlorine atoms at the 2 and 5 positions and a methoxy group at the 8 position. Its molecular formula is C₁₀H₇Cl₂NO, and it has a molecular weight of approximately 232.07 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a ligand in coordination chemistry due to its ability to form complexes with metal ions.

Typical of quinoline derivatives:

  • Electrophilic Aromatic Substitution: The presence of the chlorine atoms makes the aromatic ring reactive towards electrophiles, allowing for substitution reactions.
  • Nucleophilic Substitution: The methoxy group can be replaced by stronger nucleophiles under appropriate conditions.
  • Complex Formation: The nitrogen atom in the quinoline structure can act as a Lewis base, forming chelates with metal ions such as copper, zinc, and iron .

This compound exhibits significant biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent.
  • Anticancer Activity: Like many quinoline derivatives, it may possess anticancer properties, possibly through mechanisms involving apoptosis or cell cycle arrest .
  • Antiviral Effects: Some studies suggest that derivatives of quinoline compounds can inhibit viral replication, although specific mechanisms for 2,5-dichloro-8-methoxyquinoline require further investigation .

The synthesis of 2,5-dichloro-8-methoxyquinoline can be achieved through several methods:

  • Chlorination of Quinoline: Starting from 8-methoxyquinoline, chlorination can be performed using reagents like phosphorus pentachloride to introduce chlorine atoms at the 2 and 5 positions.
  • Microwave-Assisted Synthesis: Recent advances have utilized microwave techniques to enhance reaction rates and yields for similar quinoline derivatives .
  • Multi-step Synthesis: This involves several reaction steps including alkylation and substitution processes to achieve the desired chlorinated methoxyquinoline structure .

The applications of 2,5-dichloro-8-methoxyquinoline are diverse:

  • Pharmaceuticals: Its potential use as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Coordination Chemistry: As a ligand, it can form complexes with various metals, useful in catalysis and materials science.
  • Research Tool: It may serve as a probe in biochemical studies due to its ability to interact with biological macromolecules .

Interaction studies involving 2,5-dichloro-8-methoxyquinoline focus on its binding affinity with metal ions and biological targets:

  • Metal Ion Complexation: Studies have demonstrated its ability to form stable complexes with transition metals, which could enhance its biological activity or alter its pharmacokinetics.
  • Biological Interactions: Investigations into how this compound interacts with proteins or nucleic acids are ongoing, particularly regarding its mechanism of action in antimicrobial or anticancer activities .

Several compounds share structural similarities with 2,5-dichloro-8-methoxyquinoline. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
5-Chloro-8-hydroxyquinolineHydroxy group at position 8Known for strong chelation properties
7-Bromo-8-hydroxyquinolineBromine substitution at position 7Exhibits potent antibacterial activity
5,7-Dichloro-8-hydroxyquinolineTwo chlorine substitutionsEffective against Gram-positive bacteria

Uniqueness of 2,5-Dichloro-8-Methoxyquinoline

What sets 2,5-dichloro-8-methoxyquinoline apart from these similar compounds is its specific combination of chlorine and methoxy groups. This unique substitution pattern may enhance its lipophilicity and alter its interaction profiles with biological targets compared to other derivatives.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Exact Mass

226.9904692 g/mol

Monoisotopic Mass

226.9904692 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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